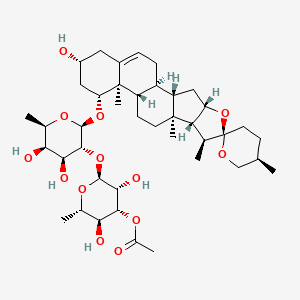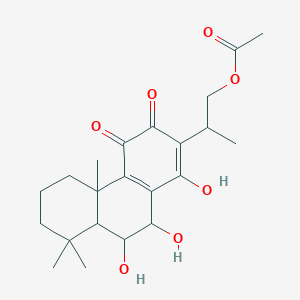
Coronarin D-Ethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors to gradually build up the desired molecular structure. For compounds similar to the one described, strategies like the Friedel-Crafts alkylation, Wittig reactions, and condensation reactions are commonly employed (Crisp et al., 1998; Miesen et al., 2010). For instance, Miesen and colleagues detailed the synthesis of optically pure naphthalenols through acylation and Wittig reactions, highlighting the complexity and specificity required in the synthesis of structurally intricate organic molecules.
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are pivotal in elucidating the arrangement of atoms within a molecule. Studies on related compounds have utilized these techniques to provide detailed insights into their molecular geometries and stereochemistry (R. V. & R. C., 2021; Gültekin et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are inherently linked to its molecular structure. Studies on similar compounds have explored reactions such as cyclization, condensation, and photochemical transformations, providing insights into the reactivity and potential chemical applications of these molecules (Alajarín et al., 2013; Bunce et al., 1997).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, are crucial for the practical application and handling of chemical compounds. Techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (XRD) are often used to characterize these aspects (Yang & Chen, 1993).
Chemical Properties Analysis
The chemical properties of a compound encompass its reactivity, stability, and interactions with other molecules. Studies on structurally related compounds have investigated their electrochemical properties, reaction mechanisms, and potential as intermediates for further chemical synthesis (Fu et al., 2016; Saitoh et al., 2006).
Wissenschaftliche Forschungsanwendungen
Antiflammatorische Anwendungen
Coronarin D-Ethylester wurde als ein potentes entzündungshemmendes Mittel identifiziert. Studien haben gezeigt, dass es die Entzündung signifikant reduzieren kann, wenn es in vivo getestet wird. Die Verbindung erreicht dies durch Hemmung des NF-κB-Aktivierungswegs, der ein Schlüsselregulator der Entzündungsreaktion ist {svg_1}.
Antifungal-Aktivität
Diese Verbindung hat vielversprechende antifungale Aktivität gezeigt, insbesondere gegen Candida albicans. Ihr Wirkmechanismus beinhaltet die Störung der Zellwandsynthese der Pilze, wodurch deren Wachstum und Überleben gehemmt wird {svg_2}.
Zytotoxizität und Krebsforschung
Im Bereich der Krebsforschung wurde this compound auf seine zytotoxischen Wirkungen untersucht. Es wurde festgestellt, dass es Apoptose in Krebszellen induziert, einen Prozess des programmierten Zelltods, was es zu einem potenziellen Kandidaten für Antikrebstherapien macht {svg_3}.
Analgetische Wirkungen
Die analgetischen Eigenschaften von this compound wurden durch verschiedene in vitro- und in vivo-Modelle validiert. Es wurde gezeigt, dass es Schmerzen durch Modulation der Schmerzwege lindert und eine potenzielle Alternative zu herkömmlichen Schmerzmitteln bietet {svg_4}.
Antidiabetisches Potenzial
Die Forschung hat gezeigt, dass this compound Anwendungen bei der Behandlung von Diabetes haben könnte. Es kann den Glukosestoffwechsel beeinflussen und die Insulinempfindlichkeit verbessern, wodurch die Regulation des Blutzuckerspiegels unterstützt wird {svg_5}.
Umweltbelastung und Ökotoxikologie
Studien haben auch die Umweltbelastung von this compound untersucht, insbesondere seine Toxizität für aquatische Arten. Es wurde festgestellt, dass die Verbindung das Wachstum und Überleben bestimmter Algen und Makrophyten beeinträchtigen kann, was auf ihre potenziellen ökologischen Risiken hindeutet {svg_6}.
Wirkmechanismus
Target of Action
The primary target of Coronarin D Ethyl Ether is the transcription factor nuclear factor-κB (NF-κB) . NF-κB is a key mediator of inflammation, apoptosis, invasion, and osteoclastogenesis .
Mode of Action
Coronarin D Ethyl Ether inhibits both constitutive and inducible NF-κB pathway activation . It suppresses the activation of IκBα kinase, leading to the inhibition of IκBα phosphorylation and degradation, and the prevention of p65 nuclear translocation and reporter gene transcription .
Biochemical Pathways
The compound affects the NF-κB activation pathway . It inhibits the NF-κB-regulated gene products involved in cell survival (inhibitor of apoptosis protein 1, Bcl-2, survivin, and tumor necrosis factor receptor-associated factor-2), proliferation (c-myc, cyclin D1, and cyclooxygenase-2), invasion (matrix metalloproteinase-9), and angiogenesis (vascular endothelial growth factor) . Additionally, it promotes astrocytic differentiation through the JAK/STAT signaling pathway .
Pharmacokinetics
It’s known that the compound is a natural diterpenoid found in the rhizomes of hedychium coronarium .
Result of Action
The suppression of NF-κB-regulated gene products by Coronarin D Ethyl Ether enhances apoptosis induced by TNF and chemotherapeutic agents, suppresses TNF-induced cellular invasion, and abrogates receptor activator of NF-κB ligand-induced osteoclastogenesis . It also markedly promotes the differentiation of Neural Stem Cells (NSCs) into astrocytes .
Eigenschaften
CAS-Nummer |
138965-89-6 |
|---|---|
Molekularformel |
C22H34O3 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-ethoxyoxolan-2-one |
InChI |
InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3 |
InChI-Schlüssel |
HUJJMXMBEMUVOX-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |
Kanonische SMILES |
CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1 |
Aussehen |
Oil |
Synonyme |
Coronarin D ethyl ether |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





